Lanicemine dihydrochloride, also known as AZD6765, is a compound that was developed primarily for the treatment of severe and treatment-resistant depression. It is classified as a low-trapping N-methyl-D-aspartate receptor antagonist, which distinguishes it from other NMDA receptor antagonists, such as ketamine, by its reduced potential for psychotomimetic side effects. The compound was under development by AstraZeneca but was discontinued in 2013 after failing to meet clinical study endpoints .
Lanicemine dihydrochloride is derived from chemical modifications of existing NMDA receptor antagonists. Its classification falls under small molecule drugs targeting the NMDA receptor, specifically designed to modulate glutamatergic neurotransmission, which is implicated in mood regulation and depression .
The synthesis of lanicemine involves several steps that typically include:
Specific methods for synthesizing lanicemine have been detailed in patent literature, indicating various synthetic routes that can yield high purity compounds suitable for pharmaceutical applications .
Lanicemine dihydrochloride has the molecular formula with a molar mass of approximately 198.269 g/mol. The structure features a central aromatic ring system with amine functional groups that interact with NMDA receptors .
CC(C)C1=CC=C(C=C1)N(CCN)C(=O)C
KHJHFYAGQZYCLC-GXKRWWSZSA-N
These structural characteristics contribute to its pharmacological activity as an NMDA receptor antagonist.
Lanicemine dihydrochloride participates in various chemical reactions typical of small organic molecules. These include:
The mechanism of action of lanicemine involves:
Clinical trials have shown that lanicemine can produce rapid antidepressant effects similar to those seen with ketamine but with fewer side effects .
Lanicemine dihydrochloride exhibits specific physical properties:
Relevant data on its solubility and stability can inform formulation strategies for clinical use .
Lanicemine dihydrochloride was primarily investigated for its potential applications in treating:
Despite its discontinuation in development, research into low-trapping NMDA antagonists continues to inform new therapeutic strategies for mood disorders .
Lanicemine dihydrochloride features a single chiral center at the α-carbon of the ethanamine linker, exhibiting S-configuration absolute stereochemistry. This configuration is designated as (1S)-1-phenyl-2-(pyridin-2-yl)ethan-1-amine dihydrochloride in IUPAC nomenclature [3] [7]. The chiral center arises from the asymmetric carbon connecting the phenyl and pyridine rings, which governs its three-dimensional molecular geometry. This stereochemical specificity is critical for biological activity, as the S-enantiomer demonstrates selective low-trapping antagonism at the N-methyl-D-aspartate (NMDA) receptor, with binding affinities (Ki) ranging between 0.56–2.1 μM [1] [8]. The chiral integrity remains stable under physiological conditions, though racemization risks may increase under extreme pH or prolonged high-temperature exposure.
The compound has a molecular formula of C₁₃H₁₆Cl₂N₂, corresponding to a molar mass of 271.19 g/mol [1] [7]. X-ray crystallographic data remains limited in public databases; however, solid-state characterization confirms its existence as an off-white to beige crystalline powder [8]. The dihydrochloride salt formation occurs via protonation of both the primary amine group on the ethanamine chain and the pyridine nitrogen, enhancing aqueous solubility. Packing interactions in the crystal lattice are stabilized by ionic bonding between chloride ions and protonated nitrogen centers, alongside π-π stacking between aromatic systems. No polymorphic forms have been reported to date.
Table 1: Molecular Descriptors of Lanicemine Dihydrochloride
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₃H₁₆Cl₂N₂ | [1] [7] |
Molar Mass | 271.19 g/mol | [1] [7] |
CAS Registry Number | 153322-06-6 (dihydrochloride) | [1] [6] |
CAS Registry Number (base) | 153322-05-5 | [3] [5] |
Chiral Center Configuration | (S)-enantiomer | [3] [7] |
Lanicemine dihydrochloride exhibits high solubility in polar solvents:
Stability is temperature- and moisture-dependent. The solid form remains stable for ≥1 month at –20°C and ≥6 months at –80°C when stored in desiccated, sealed containers [1] [7]. Aqueous solutions maintain integrity at 4°C for short-term use but degrade under repeated freeze-thaw cycles. The compound shows pH-dependent stability, with optimal preservation in neutral buffers. Degradation pathways include hydrolysis of the amine group and oxidative ring modification under ultraviolet light [7] [8].
Table 2: Solubility and Stability Profiles
Condition/Solvent | Property | Reference |
---|---|---|
Water | ≥100 mg/mL (clear solution) | [1] [8] |
DMSO | 240 mg/mL (requires sonication) | [1] [7] |
Ethanol | ~20 mg/mL | [5] [8] |
Solid Storage (long-term) | –80°C, desiccated, 6 months | [1] [7] |
Photostability | Degrades under UV exposure | [8] |
The chiral S-configuration confers significant optical activity, with a specific rotation ([α]D) ranging from +77° to +90° (c = 1 in methanol) [8]. This range reflects high enantiomeric purity (≥97%) in commercially available reference standards [6] [8]. Polarimetric analysis serves as a critical quality control metric:
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1